8-Hydroxychlorpromazine

Prolactin In Vivo Pharmacology Antipsychotic Activity

8-Hydroxychlorpromazine (CAS 3926-67-8) is the regioisomer of 7-hydroxychlorpromazine with distinct biological properties. Unlike its 7-hydroxy counterpart, this compound lacks classical antidopaminergic activity, making it an essential negative control in D2 receptor SAR studies. It accumulates preferentially in tissues and uniquely enhances hyperglycemic response, enabling targeted metabolic side-effect research independent of dopaminergic effects. For accurate PK/PD modeling and bioanalytical method validation (LC-MS/MS), procurement of the specific 8-hydroxy isomer is non-negotiable.

Molecular Formula C17H19ClN2OS
Molecular Weight 334.9 g/mol
CAS No. 3926-67-8
Cat. No. B195718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxychlorpromazine
CAS3926-67-8
Synonyms8-hydroxychlorpromazine
8-hydroxychlorpromazine monohydrochloride
Molecular FormulaC17H19ClN2OS
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3
InChIKeyUBUDVAYGFVRZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 6 hcl / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxychlorpromazine (CAS 3926-67-8) Procurement for Metabolic & Metabolite Research


8-Hydroxychlorpromazine (CAS 3926-67-8) is a primary phenolic metabolite of the classic antipsychotic drug chlorpromazine [1]. It is formed via aromatic hydroxylation, a major metabolic pathway mediated by cytochrome P450 enzymes, notably CYP2D6 [2]. As an analytical reference standard and research tool, it is critical for investigating the metabolic fate, pharmacokinetics, and off-target effects of chlorpromazine therapy. Its unique properties, distinct from the parent drug and other major metabolites, make it essential for specific research and quality control applications [3].

Why 8-Hydroxychlorpromazine Cannot Be Substituted with Other Chlorpromazine Metabolites


In the selection of research compounds, the position of a single hydroxyl group dramatically alters biological activity and pharmacokinetics. The chlorpromazine metabolites 7-hydroxychlorpromazine and 8-hydroxychlorpromazine are regioisomers with vastly different properties. While 7-hydroxychlorpromazine retains significant antidopaminergic activity comparable to the parent drug in some assays, 8-hydroxychlorpromazine is largely devoid of such classical neuroleptic effects [1]. Furthermore, these isomers exhibit different tissue distribution and accumulation kinetics [2]. Generic substitution or assuming class-level equivalence would invalidate pharmacokinetic modeling, confound metabolic pathway studies, and lead to erroneous conclusions regarding the source of pharmacological or toxicological effects [3]. Therefore, procurement of the specific 8-hydroxy isomer is a strict requirement for rigorous scientific investigation.

8-Hydroxychlorpromazine (CAS 3926-67-8) Quantifiable Evidence for Research Selection


Lack of Antipsychotic Activity: Prolactin Response Compared to Parent and 7-Hydroxy Metabolite

In an in vivo study assessing antipsychotic potential via plasma prolactin elevation in male rats, 8-hydroxychlorpromazine showed a complete lack of effect, differentiating it starkly from the parent drug chlorpromazine and the 7-hydroxy metabolite [1]. This is a critical selection criterion for researchers needing an inactive metabolite control.

Prolactin In Vivo Pharmacology Antipsychotic Activity

Unique Pharmacokinetic Profile: Slower Decay and Greater Tissue Accumulation vs. 7-Hydroxy Analog

A comparative disposition study in rats demonstrated that 8-hydroxychlorpromazine has a distinctly different pharmacokinetic profile from its 7-hydroxy regioisomer, characterized by slower decay and greater accumulation upon repeated dosing [1].

Pharmacokinetics Tissue Distribution Metabolism

Regional Brain Activity: Selective Modulation of cAMP Response in Hypothalamus Only

In an ex vivo brain slice assay measuring antagonism of norepinephrine (NE)-induced cAMP accumulation, 8-hydroxychlorpromazine exhibited a unique regional profile compared to other active metabolites. While 7-hydroxychlorpromazine was effective in both the hypothalamus and brain stem, 8-hydroxychlorpromazine showed efficacy only in the hypothalamus [1].

Neuropharmacology Second Messenger Brain Region Specificity

Dopamine D2 Receptor Binding: Classified as 'Intermediate Potency'

A comprehensive binding study assessed the potency of chlorpromazine and eight metabolites to displace [3H]-spiperone from dopamine-2 (D2) receptors in rat striatum. 8-hydroxychlorpromazine was classified in the 'intermediate potency' group, distinct from the 'most potent' group (which included the parent drug and 7-hydroxy-CPZ) and the 'least active' group [1].

Receptor Binding Dopamine D2 In Vitro Pharmacology

Metabolic Disease Research: Potentiation of Hyperglycemic Response

Unlike its parent compound's primary neuroleptic profile, 8-hydroxychlorpromazine has been identified as a metabolite that can enhance the hyperglycemic response following a glucose load, suggesting a potential synergistic role in chlorpromazine-induced glucose metabolism disorders .

Glucose Metabolism Hyperglycemia Metabolic Side Effects

Optimal Research and Analytical Applications for 8-Hydroxychlorpromazine (CAS 3926-67-8)


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Chlorpromazine Therapy

The unique pharmacokinetic profile of 8-hydroxychlorpromazine, characterized by slower decay and greater tissue accumulation than its 7-hydroxy isomer [1], makes it a critical analytical target in PK/PD studies. Inclusion of this specific standard is essential for accurate quantification of metabolite exposure during chronic dosing, ensuring models accurately reflect the differential accumulation of drug-related material in tissues over time.

Investigating the Etiology of Antipsychotic-Induced Metabolic Syndrome

For researchers focusing on the metabolic side effects of chlorpromazine, 8-hydroxychlorpromazine is a specific tool of interest due to its demonstrated ability to enhance hyperglycemic responses . Unlike the parent drug or the 7-hydroxy metabolite, this compound can be used to isolate and study the direct contribution of a specific metabolite to glucose dysregulation, independent of primary dopaminergic effects.

Analytical Reference Standard for Mass Spectrometry (LC-MS/MS) Quantification

As a primary metabolite of chlorpromazine, 8-hydroxychlorpromazine is a required reference standard for developing and validating quantitative bioanalytical methods (e.g., LC-MS/MS) for therapeutic drug monitoring or forensic toxicology. Its use ensures accurate identification and quantification of this specific metabolite in complex biological matrices like plasma or urine, a task impossible without the pure, authenticated compound .

Structure-Activity Relationship (SAR) Studies on Dopamine Receptors

The classification of 8-hydroxychlorpromazine as an 'intermediate potency' compound at dopamine D2 receptors, contrasting with the high potency of chlorpromazine and 7-hydroxychlorpromazine [2], makes it an essential comparator in SAR studies. It helps define the structural requirements for high-affinity binding to the D2 receptor and can serve as a scaffold or negative control for developing new chemical entities with improved therapeutic indices.

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